molecular formula C6H8N2O2 B1661506 Pyridine-3-carboxamide hydrate CAS No. 917925-73-6

Pyridine-3-carboxamide hydrate

Cat. No.: B1661506
CAS No.: 917925-73-6
M. Wt: 140.14 g/mol
InChI Key: JYGBLFUCVAWHNM-UHFFFAOYSA-N
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Description

Pyridine-3-carboxamide hydrate is a heterocyclic organic compound featuring a pyridine ring substituted with a carboxamide group at the 3-position, crystallized with water molecules. This hydrate form enhances stability and solubility, making it valuable in pharmaceutical synthesis and drug development. Derivatives of pyridine-3-carboxamide are extensively studied for their biological activities, including antitubercular and antibacterial properties . For instance, the compound 6-chloro-2-ethyl-N-[[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide (Q203) is a structurally related derivative used in tuberculosis treatment, highlighting the pharmacological relevance of this scaffold .

Properties

CAS No.

917925-73-6

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

pyridine-3-carboxamide;hydrate

InChI

InChI=1S/C6H6N2O.H2O/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H2

InChI Key

JYGBLFUCVAWHNM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)N.O

Canonical SMILES

C1=CC(=CN=C1)C(=O)N.O

Origin of Product

United States

Chemical Reactions Analysis

Palladium-Catalyzed Aminocarbonylation

Pyridine-3-carboxamide derivatives can be synthesized via palladium-catalyzed aminocarbonylation using CO gas generated ex situ. For example, 3-iodo-1H-pyrazolo[3,4-b]pyridines react with primary amines under Pd catalysis to form carboxamides in high yields (up to 99%). This method employs a two-chamber reactor (COware®) to generate CO from bench-stable reagents (e.g., formic acid, mesyl chloride, and triethylamine) .

Table 1: Aminocarbonylation Conditions

ParameterDetails
CatalystPd(OAc)₂ (0.5–5 mol%) with bidentate ligands (e.g., dppf)
Amine nucleophilePrimary amines (e.g., benzylamine)
Reaction time15 minutes to 18 hours
YieldUp to 99% (e.g., 93% for 1,3-disubstituted derivatives)

Condensation with Pyridine-3-carboxylic Anhydride (3-PCA)

Pyridine-3-carboxamide hydrate can be prepared via condensation reactions using 3-PCA as a reagent. In the presence of 4-(dimethylamino)pyridine (DMAP), carboxylic acids react with alcohols or amines to form esters or carboxamides under mild conditions. This method avoids pressurized CO and simplifies purification .

Table 2: 3-PCA Condensation Protocol

ReagentRole
3-PCAActivating agent for carboxylic acids
DMAPCatalyst (0.1 mol%)
NucleophileAlcohols/primary amines
WorkupAqueous extraction of byproducts

Hydrolysis and Amide Reactions

The carboxamide group undergoes standard amide reactions:

  • Hydrolysis : Conversion to pyridine-3-carboxylic acid under acidic/basic conditions.

  • Esterification : Reaction with alcohols to form esters using coupling reagents (e.g., 3-PCA) .

Hydration/Dehydration Dynamics

The hydrate form (C₆H₈N₂O₂·H₂O) suggests water plays a role in stabilizing the crystal lattice. While direct reaction data are unavailable, the hydrate may dissociate under anhydrous conditions or during reactions requiring deprotonation. For example, in nucleophilic substitutions, dehydration could activate reactive sites .

Pharmacological Relevance

Pyridine carboxamide derivatives, including hydrates, show promise as urease inhibitors. For instance, pyridine-3-carboxamide derivatives with electron-withdrawing groups (e.g., Br, Cl) at ortho/meta positions exhibit IC₅₀ values as low as 1.07 µM, surpassing standard inhibitors like acetohydroxamic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

Key structural differences among pyridine-3-carboxamide derivatives lie in substituents on the pyridine ring, carboxamide group modifications, and appended functional groups. These variations influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison
Compound Substituents/Modifications Key Applications/Properties References
Pyridine-3-carboxamide hydrate Hydrate form (H₂O of crystallization) Pharmaceutical intermediate; improved solubility/stability
Q203 6-chloro, imidazo[1,2-a]pyridine extension Antitubercular agent (targets F-ATP synthase)
Difluoromethyl derivatives (A.3.33–A.3.39) Difluoromethyl, indan substituents Patent applications (unspecified therapeutic use)
Pyridine-3-carboxamide oxime Oxime group, N-(2-trifluoromethylphenyl) Antibacterial component in G. pictum extracts
6-Chloronicotinamide derivatives 6-chloro, heterocyclic extensions (pyrazolines, oxazines) Synthetic intermediates for bioactive molecules

Physicochemical Properties

While explicit data (e.g., solubility, melting points) are unavailable in the provided evidence, structural trends suggest:

  • Hydrate Form: Likely exhibits higher aqueous solubility than non-hydrated analogs due to water coordination.
  • Halogenation (e.g., 6-chloro) : Increases molecular weight and may enhance membrane permeability.
  • Fluorinated Derivatives : Difluoromethyl groups reduce metabolic degradation, extending half-life .

Antitubercular Agents

Q203, a pyridine-3-carboxamide derivative, demonstrates synergistic effects with bedaquiline, reducing Mycobacterium tuberculosis viability by >90% in preclinical models . Its efficacy underscores the scaffold’s versatility in targeting bacterial energy pathways.

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